6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Overview
Description
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core, a phenyl group, a piperazine ring, and a furoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the quinolinone derivative reacts with a piperazine derivative.
Addition of the Furoyl Group: The furoyl group can be introduced through an acylation reaction using furoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinolinone derivatives with reduced functional groups.
Scientific Research Applications
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
- This compound derivatives
- Other quinolinone derivatives with similar structural features
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different pharmacological activities, reactivity, and stability, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
6-chloro-3-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c25-17-8-9-19-18(15-17)21(16-5-2-1-3-6-16)22(23(29)26-19)27-10-12-28(13-11-27)24(30)20-7-4-14-31-20/h1-9,14-15H,10-13H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYJUSQLNNSFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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